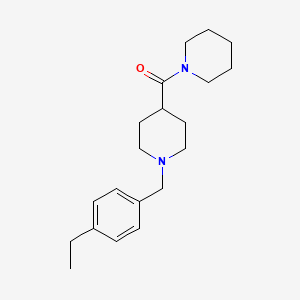![molecular formula C17H19ClN4O2 B5858952 N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5858952.png)
N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide, also known as CPP-ACP, is a chemical compound that has been extensively studied for its potential applications in the field of dentistry. CPP-ACP is a derivative of casein phosphopeptides, which are naturally occurring proteins found in milk.
Scientific Research Applications
N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide has been extensively studied for its potential applications in the field of dentistry. It has been shown to have a number of beneficial effects on oral health, including remineralization of tooth enamel, inhibition of bacterial growth, and reduction of plaque formation. This compound has also been investigated for its potential use in the treatment of dental caries, periodontal disease, and other oral health conditions.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that helps to prevent demineralization. This compound also has the ability to bind to and inhibit the growth of certain bacteria that are known to contribute to the development of dental caries and other oral health conditions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the oral cavity. It has been shown to increase the concentration of calcium and phosphate ions in saliva, which can help to promote remineralization of tooth enamel. This compound has also been shown to inhibit the growth of certain bacteria, including Streptococcus mutans, which is a major contributor to the development of dental caries.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide in lab experiments is its ability to promote remineralization of tooth enamel. This makes it an ideal compound for studying the effects of various treatments on dental caries and other oral health conditions. However, one of the limitations of using this compound in lab experiments is its relatively high cost compared to other compounds that are commonly used in dental research.
Future Directions
There are a number of potential future directions for research on N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide. One area of interest is the development of new formulations of this compound that are more effective at promoting remineralization of tooth enamel. Another area of interest is the use of this compound in the development of new treatments for dental caries and other oral health conditions. Finally, there is also potential for the use of this compound in other areas of medicine, such as the treatment of osteoporosis.
Synthesis Methods
N-[1-(2-chlorophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]acetamide can be synthesized using a combination of chemical and enzymatic methods. The initial step involves the hydrolysis of casein, which is a protein found in milk, using an enzyme called trypsin. The resulting peptides are then purified and reacted with acetic anhydride to produce the final product, this compound.
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-4-(piperidine-1-carbonyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12(23)20-16-13(17(24)21-9-5-2-6-10-21)11-19-22(16)15-8-4-3-7-14(15)18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBGDYKPBZRKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
![4-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}morpholine](/img/structure/B5858883.png)

![5-[(3-cyclohexylpropanoyl)amino]isophthalic acid](/img/structure/B5858893.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]piperidine](/img/structure/B5858910.png)
![N,N-diethyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5858931.png)

![1-[(4-isopropylphenoxy)acetyl]azepane](/img/structure/B5858966.png)
![3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B5858973.png)




